molecular formula C10H11ClO3S B13874132 Ethyl 2-(4-chlorophenyl)ethenesulfonate

Ethyl 2-(4-chlorophenyl)ethenesulfonate

Cat. No.: B13874132
M. Wt: 246.71 g/mol
InChI Key: TXIYKNQWCNDXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethyl group, a (E)-2-(4-chlorophenyl)ethene moiety, and a sulfonate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate typically involves the reaction of 4-chlorobenzaldehyde with ethyl vinyl sulfone under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethyl (E)-2-(4-chlorophenyl)ethenesulfonate derivatives.

Scientific Research Applications

Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modification of their activity. The (E)-2-(4-chlorophenyl)ethene moiety can interact with hydrophobic regions of biomolecules, further influencing their function.

Comparison with Similar Compounds

Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate can be compared with other similar compounds such as:

  • 4-Chlorophenyl ethyl sulfone
  • 4-Chlorophenyl ethyl sulfide
  • 4-Chlorophenyl ethyl ether

Uniqueness

The presence of the sulfonate group in ethyl (E)-2-(4-chlorophenyl)ethenesulfonate imparts unique chemical properties, such as increased solubility in polar solvents and the ability to form strong ionic interactions. These properties distinguish it from other similar compounds and make it valuable for specific applications.

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)ethenesulfonate

InChI

InChI=1S/C10H11ClO3S/c1-2-14-15(12,13)8-7-9-3-5-10(11)6-4-9/h3-8H,2H2,1H3

InChI Key

TXIYKNQWCNDXKD-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.